molecular formula C21H36O B1217947 3-Pentadecylphenol CAS No. 501-24-6

3-Pentadecylphenol

Cat. No.: B1217947
CAS No.: 501-24-6
M. Wt: 304.5 g/mol
InChI Key: PTFIPECGHSYQNR-UHFFFAOYSA-N
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Description

3-Pentadecylphenol is a phenolic lipid characterized by a phenolic ring attached to a long alkyl chain consisting of fifteen carbon atoms. This compound is known for its amphiphilic nature, which allows it to interact with both hydrophilic and hydrophobic environments. It is commonly found in natural sources and has various pharmacological, biological, and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Pentadecylphenol can be synthesized through the alkylation of phenol with pentadecyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions in an organic solvent like toluene. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods: In industrial settings, this compound is often produced via the catalytic hydrogenation of anacardic acid, which is derived from cashew nut shell liquid. This process involves the use of a metal catalyst such as palladium on carbon under high pressure and temperature conditions .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form quinones. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: The compound can be reduced to form the corresponding alkylphenol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

Comparison with Similar Compounds

Uniqueness: 3-Pentadecylphenol is unique due to its optimal chain length, which provides a balance between hydrophobicity and hydrophilicity, making it highly effective in modifying polymer properties and interacting with biological membranes. Its amphiphilic nature allows it to be used in a wide range of applications, from industrial to biomedical fields .

Biological Activity

3-Pentadecylphenol (PDP) is a phenolic lipid with significant biological activity, particularly concerning its interactions with lipid membranes, antioxidant properties, and potential therapeutic applications. This article synthesizes current research findings, case studies, and experimental data to provide a comprehensive overview of the biological activities associated with PDP.

This compound is characterized by a long pentadecyl chain attached to a phenolic ring. Its molecular structure contributes to its unique interactions with biological membranes and its potential applications in various fields, including biochemistry and materials science. The molecular weight of PDP is approximately 304.5 g/mol, with the formula C21H34OC_{21}H_{34}O.

Membrane Modulation

Research has demonstrated that this compound significantly impacts the structural properties of lipid bilayers, particularly those composed of dipalmitoylphosphatidylcholine (DPPC). Studies using techniques such as Attenuated Total Reflectance Infrared Spectroscopy (ATR-IR) and 31P^{31}P NMR spectroscopy have shown that PDP can induce phase transitions in DPPC bilayers from a lamellar to a non-lamellar structure, affecting both hydrophobic and hydrophilic interactions within the membrane .

Table 1: Phase Transition Temperatures for PDP-DPPC Mixtures

CompositionPhase Transition Temperature (°C)
Pure DPPC41.5
50% PDP / 50% DPPC50.9

This increase in transition temperature indicates enhanced stability of the lipid bilayer in the presence of PDP, suggesting potential applications in stabilizing membrane structures in biophysical and pharmaceutical contexts.

Antioxidant Properties

PDP exhibits notable antioxidant activity, which is crucial for its potential therapeutic applications. It has been shown to scavenge free radicals effectively, thus protecting cells from oxidative stress-related damage. This property is particularly relevant in studies focusing on anti-obesity mechanisms where oxidative stress plays a significant role .

Anti-Obesity Effects

One of the compelling biological activities of this compound is its role as an anti-obesity agent. Research indicates that PDP can inhibit certain enzymatic activities related to fat accumulation, thereby promoting weight loss and metabolic health .

Case Study: Anti-Obesity Mechanism

In a controlled study, subjects treated with PDP showed reduced lipid accumulation compared to control groups. The mechanism involved inhibition of lipogenic enzymes, which are responsible for fat storage in adipocytes.

Industrial Applications

Beyond its biological significance, this compound has been explored for its utility in material science. For instance, it has been utilized as a modifier in cellulose nanocrystals to enhance mechanical properties and antibacterial activity in polypropylene nanocomposites . This application highlights the versatility of PDP beyond traditional pharmacological uses.

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing and purifying 3-Pentadecylphenol, and how do researchers validate its purity?

  • Methodology : Synthesis typically involves alkylation of phenol with pentadecyl halides or Friedel-Crafts alkylation. Purification often employs recrystallization using solvents like petroleum ether or ethanol . Purity validation is achieved via gas chromatography-mass spectrometry (GC-MS) with ≥97% purity thresholds, as specified in analytical standards . Characterization includes nuclear magnetic resonance (NMR) for structural confirmation and melting point analysis (50–55°C) .

Q. How is this compound utilized as a reference standard in analytical chemistry?

  • Application : It serves as a bioactive compound marker in GC-MS for analyzing plant extracts (e.g., Aplotaxis auriculata) and archaeological lacquerware. Methodological protocols require calibration curves with certified reference materials (CRMs) and internal standards to ensure reproducibility .

Q. What safety precautions are critical when handling this compound in laboratory settings?

  • Guidelines : Use personal protective equipment (PPE) to avoid dermal/oral exposure (H302/H312/H332 hazards). Store at 2–8°C in combustible solids storage (Class 11). Emergency measures include sand absorption for spills and avoiding environmental contamination .

Advanced Research Questions

Q. How can researchers reconcile discrepancies in reported physicochemical properties (e.g., melting points) of this compound?

  • Data Contradiction Analysis : Variations in melting points (50–53°C vs. 52–55°C) may arise from polymorphic forms or impurities. Researchers should cross-reference purity grades (e.g., ≥97% GC), solvent recrystallization history, and differential scanning calorimetry (DSC) protocols . Methodological studies recommend inter-laboratory comparisons to standardize measurements .

Q. What strategies optimize this compound’s solubility for use in polymer supramolecular assemblies?

  • Experimental Design : Solubility in organic solvents (e.g., chloroform, toluene) is temperature-dependent. Pre-saturation studies in ethanol or acetone at 25–60°C can identify optimal conditions. Co-solvent systems (e.g., ethanol:water gradients) enhance miscibility in block copolymer systems .

Q. How do researchers design experiments to investigate this compound’s bioactivity while adhering to ethical guidelines?

  • Hypothesis Testing : In vitro assays (e.g., antimicrobial testing against Staphylococcus aureus) require negative controls and cytotoxicity validation via MTT assays. Ethical compliance mandates avoiding in vivo studies unless explicitly approved, as this compound lacks FDA approval for therapeutic use .

Q. What methodological gaps exist in current applications of this compound, and how can they be addressed?

  • Research Gaps : Limited data on its environmental persistence and degradation pathways. Advanced studies should employ high-performance liquid chromatography (HPLC) with UV detection for environmental fate analysis and structure-activity relationship (SAR) modeling to predict metabolite toxicity .

Q. Methodological Resources

  • Analytical Validation : Follow USP/ICH guidelines for GC-MS method validation, including linearity (R² ≥0.99), precision (RSD <5%), and LOQ/LOD calculations .
  • Data Analysis : Use software like MATLAB or R for statistical modeling of bioactivity datasets. Open-source tools (e.g., PubChem) provide structural and toxicity data .

Properties

IUPAC Name

3-pentadecylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H36O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-20-17-15-18-21(22)19-20/h15,17-19,22H,2-14,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTFIPECGHSYQNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC1=CC(=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H36O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9060108
Record name Phenol, 3-pentadecyl-
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Molecular Weight

304.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 3-Pentadecylphenol
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CAS No.

501-24-6
Record name Hydrogenated cardanol
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Record name 3-Pentadecylphenol
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Record name Phenol, 3-pentadecyl-
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Record name Phenol, 3-pentadecyl-
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Record name 3-pentadecylphenol
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Record name 3-PENTADECYLPHENOL
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Record name 3-Pentadecylphenol
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Melting Point

54.5 °C
Record name 3-Pentadecylphenol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033872
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
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Synthesis routes and methods

Procedure details

100 g of cardanol in solvents (100 cm3) such as ethyl acetate, methanol and the like was hydrogenated in a parr hydrogenator at 30-60 psi pressure by using catalysts (50 mg) such as palladised carbon, platinum oxide, raney nickel and the like. at 30-100° C. The hydrogenation was carried out for 2-4 hrs. The solution was filtered to remove the catalyst and methanol stripped off. The crude 3-pentadecyl phenol was distilled under vacuum (4 mm of Hg). The fraction which distilled at 200° C. to 210° C. was collected. The white solid obtained was recrystallised from hexane twice to obtain pure 3-pentadecyl phenol.
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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